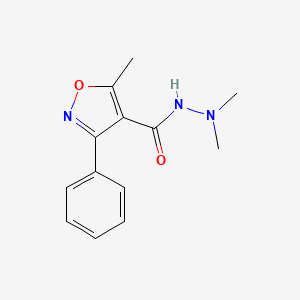![molecular formula C18H15IN2O3S B15009837 (2Z,5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15009837.png)
(2Z,5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2Z,5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring a thiazolidinone core This compound is characterized by the presence of hydroxy, iodo, and methoxy substituents on the phenyl ring, as well as a methylene bridge and an imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach includes the condensation of a thiazolidinone derivative with an appropriate aldehyde under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of azide or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2Z,5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2Z,5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of the hydroxy, iodo, and methoxy groups can enhance its binding affinity and specificity, leading to potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2Z,5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinone derivatives, such as:
Uniqueness
The unique combination of hydroxy, iodo, and methoxy substituents in (2Z,5E)-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE imparts distinct chemical and biological properties. These substituents can enhance its reactivity and binding interactions, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H15IN2O3S |
|---|---|
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15IN2O3S/c1-10-4-3-5-12(6-10)20-18-21-17(23)15(25-18)9-11-7-13(19)16(22)14(8-11)24-2/h3-9,22H,1-2H3,(H,20,21,23)/b15-9+ |
Clave InChI |
ZDLKBMPDIQREPM-OQLLNIDSSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)I)O)OC)/S2 |
SMILES canónico |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)I)O)OC)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15009755.png)
![[2,3,4-triacetyloxy-5-(2-methylanilino)-5-oxopentyl] acetate](/img/structure/B15009777.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B15009793.png)
![(2Z,5E)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15009800.png)
![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15009811.png)
![7,7-dimethyl-5-(4-methylphenyl)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15009814.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonic acid allylamide](/img/structure/B15009823.png)
![6-methyl-2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)pyrimidin-4(1H)-one](/img/structure/B15009827.png)

![2-(4-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B15009842.png)
![1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B15009849.png)
![5-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15009854.png)
